Ostarine-d4: A Technical Guide for Researchers
Ostarine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ostarine-d4 is a deuterated analog of Ostarine (also known as Enobosarm, GTx-024, or MK-2866), a nonsteroidal selective androgen receptor modulator (SARM). As a SARM, it exhibits tissue-selective anabolic effects, primarily on muscle and bone, with reduced androgenic effects on other tissues compared to traditional anabolic steroids.[[“]][2][3] The incorporation of deuterium isotopes can offer advantages in metabolic and pharmacokinetic studies, making Ostarine-d4 a valuable tool for research and development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ostarine-d4.
Chemical Structure and Properties
Ostarine-d4 is structurally similar to its non-deuterated counterpart, with four hydrogen atoms on the phenoxy ring replaced by deuterium.
Table 1: Physicochemical Properties of Ostarine-d4
| Property | Value | Source |
| IUPAC Name | (2S)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | [[“]] |
| Synonyms | Enobosarm-d4, MK-2866-d4, GTX-024-d4 | [[“]][5] |
| Molecular Formula | C₁₉H₁₀D₄F₃N₃O₃ | [[“]] |
| Molecular Weight | 393.4 g/mol | [[“]][[“]] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Low solubility in water; soluble in DMF, DMSO, and Methanol | [[“]][6][7] |
| Purity | ≥99% deuterated forms (d1-d4) | [[“]] |
Pharmacological Properties
Ostarine-d4, like Ostarine, exerts its effects by binding to the androgen receptor (AR). This interaction initiates a cascade of downstream signaling events that lead to its anabolic effects.
Table 2: Pharmacological Data for Ostarine
| Parameter | Value | Source |
| Androgen Receptor (AR) Binding Affinity (Ki) | 3.8 nM | [8] |
| In Vivo Efficacy (ED50 in castrated rats) | [9] | |
| Levator ani muscle (anabolic) | 0.03 mg/day | [9] |
| Prostate (androgenic) | 0.12 mg/day | [9] |
| Seminal vesicles (androgenic) | 0.39 mg/day | [9] |
Mechanism of Action
Ostarine is a selective agonist of the androgen receptor.[10] Upon binding to the AR in target tissues like skeletal muscle, it triggers a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and the modulation of target gene transcription. This results in increased protein synthesis and muscle cell growth.[11] Additionally, Ostarine has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival, further contributing to its anabolic effects.[[“]][7] Unlike traditional steroids, Ostarine does not undergo aromatization to estrogens or reduction to dihydrotestosterone (DHT), which minimizes certain side effects.[2][[“]]
Experimental Protocols
Synthesis of Ostarine-d4
A reported method for the synthesis of deuterated Ostarine involves the reaction of 4-Cyanophenol-d4 with (R)-3-bromo-N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-methylpropionamide.[2]
Experimental Workflow: Synthesis and Purification of Ostarine-d4
In Vitro Androgen Receptor Binding Affinity Assay
This protocol is based on a competitive radioligand binding assay.[8]
Methodology:
-
Preparation of Rat Cytosol: Prepare a cytosolic fraction from rat ventral prostates, a tissue rich in androgen receptors.
-
Incubation: Incubate increasing concentrations of Ostarine-d4 (or unlabeled Ostarine as a competitor) with the rat cytosol.
-
Radioligand Addition: Add a saturating concentration of a radiolabeled androgen, such as [³H]mibolerone (1 nM), to the incubation mixture.
-
Progesterone Receptor Blocking: Include a high concentration of a non-androgenic steroid, like triamcinolone acetonide (1000 nM), to prevent the radioligand from binding to progesterone receptors.
-
Incubation Conditions: Incubate the mixture at 4°C for 18 hours to reach equilibrium.
-
Separation of Bound and Free Radioligand: Separate the receptor-bound [³H]mibolerone from the free radioligand using the hydroxyapatite method.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Ostarine-d4 that inhibits 50% of the specific binding of the radioligand) by fitting the data using non-linear regression analysis. The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
The primary mechanism of action of Ostarine-d4 involves its interaction with the androgen receptor, leading to the activation of downstream signaling pathways that promote muscle growth.
Signaling Pathway of Ostarine-d4 in Muscle Cells
Conclusion
Ostarine-d4 is a deuterated selective androgen receptor modulator with significant potential as a research tool in the study of muscle wasting disorders and anabolic pharmacology. Its well-defined chemical structure, coupled with its specific mechanism of action via the androgen receptor, makes it a valuable compound for in vitro and in vivo investigations. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals working with this and similar compounds.
References
- 1. consensus.app [consensus.app]
- 2. swolverine.com [swolverine.com]
- 3. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Ostarine-Induced Myogenic Differentiation in C2C12, L6, and Rat Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. In Vitro and In Vivo Human Metabolism of Ostarine, a Selective Androgen Receptor Modulator and Doping Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enobosarm - Wikipedia [en.wikipedia.org]
- 11. Everything You Need to Know About Ostarine [connect.aacp.org]
